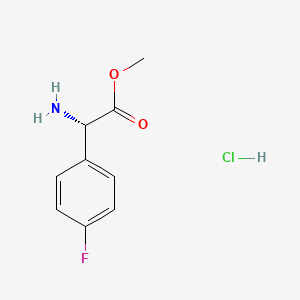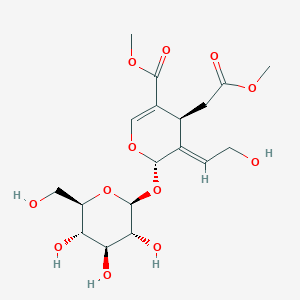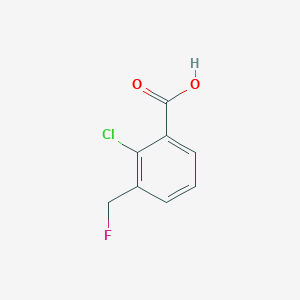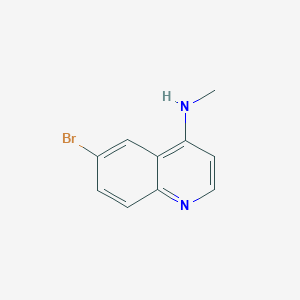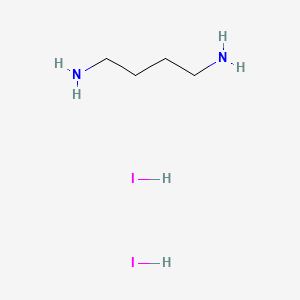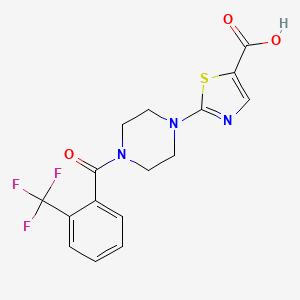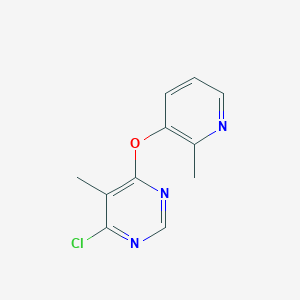
4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
概要
説明
4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine is a chemical compound with the molecular formula C11H10ClN3O It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position, a methyl group at the 5-position, and a 2-methylpyridin-3-yloxy group at the 6-position
作用機序
Mode of Action
It’s known that pyrimidine derivatives can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The presence of the chloro, methyl, and pyridin-3-yloxy groups may influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, including nucleic acid synthesis and signal transduction
Pharmacokinetics
The compound’s molecular weight (23567 g/mol) and its lipophilic and polar groups suggest it may have reasonable bioavailability . The compound is a solid at room temperature and is stable in an inert atmosphere at 2-8°C .
Result of Action
Given the compound’s structural features, it may interact with various cellular targets, leading to changes in cellular function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . The compound is stable in an inert atmosphere at 2-8°C .
準備方法
The synthesis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylpyrimidine and 2-methyl-3-hydroxypyridine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 2-methyl-3-hydroxypyridine reacts with the chloro group of 4-chloro-5-methylpyrimidine under basic conditions.
Catalysts and Solvents: Commonly used bases include potassium carbonate or sodium hydride, and the reaction is typically carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids as reagents.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
類似化合物との比較
Similar compounds to 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine include:
2-Amino-4-chloro-6-methylpyrimidine: This compound has an amino group at the 2-position instead of the pyridin-3-yloxy group, which can significantly alter its chemical reactivity and biological activity.
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
IUPAC Name |
4-chloro-5-methyl-6-(2-methylpyridin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-10(12)14-6-15-11(7)16-9-4-3-5-13-8(9)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKKQWWYTQOOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)OC2=C(N=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704843 | |
| Record name | 4-Chloro-5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930093-72-4 | |
| Record name | 4-Chloro-5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


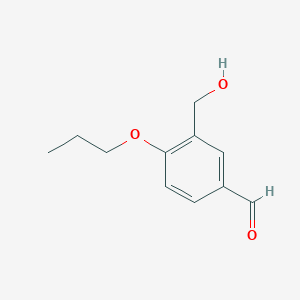
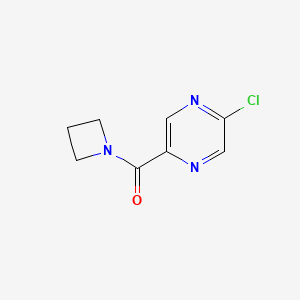
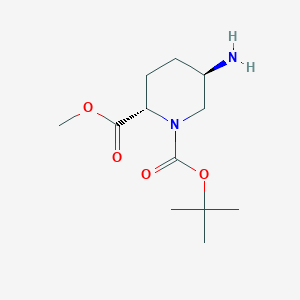
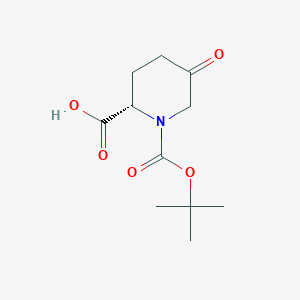
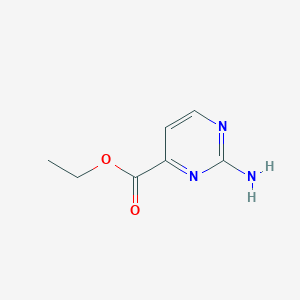
![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)
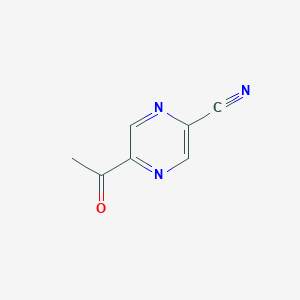
![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)
